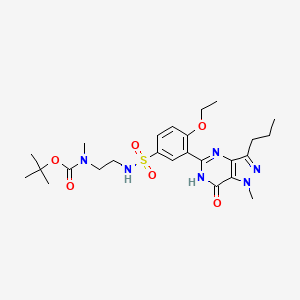
Des(methypiperazinyl) N-(tert-Butyloxycarbonyl) (N'-Methyl)ethylenediamino Sildenafil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Des(methypiperazinyl) N-(tert-Butyloxycarbonyl) (N’-Methyl)ethylenediamino Sildenafil is a complex organic compound that serves as an intermediate in the synthesis of various sildenafil derivatives. Sildenafil is widely known for its use in the treatment of erectile dysfunction and pulmonary arterial hypertension. The compound features a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Des(methypiperazinyl) N-(tert-Butyloxycarbonyl) (N’-Methyl)ethylenediamino Sildenafil typically involves multiple steps, including the protection of amine groups with the Boc group. One common method for introducing the Boc group is by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The deprotection of the Boc group can be achieved using various methods, such as treatment with trifluoroacetic acid (TFA), oxalyl chloride in methanol, or choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring the reactions are efficient, cost-effective, and environmentally sustainable. The use of green chemistry principles, such as employing catalytic deep eutectic solvents, is becoming increasingly popular in industrial settings to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Des(methypiperazinyl) N-(tert-Butyloxycarbonyl) (N’-Methyl)ethylenediamino Sildenafil undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc protecting group using acids like TFA or oxalyl chloride in methanol.
Substitution Reactions: Introduction of different functional groups to modify the compound’s properties.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Commonly used for Boc deprotection.
Oxalyl Chloride in Methanol: Used for mild and selective deprotection of Boc groups.
Choline Chloride/p-Toluenesulfonic Acid DES: An environmentally friendly alternative for Boc deprotection.
Major Products Formed
The major products formed from these reactions include deprotected amines and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Des(methypiperazinyl) N-(tert-Butyloxycarbonyl) (N’-Methyl)ethylenediamino Sildenafil has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of sildenafil derivatives and other complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs for treating erectile dysfunction and pulmonary arterial hypertension.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of Des(methypiperazinyl) N-(tert-Butyloxycarbonyl) (N’-Methyl)ethylenediamino Sildenafil involves its role as an intermediate in the synthesis of sildenafil derivatives. Sildenafil works by inhibiting the enzyme phosphodiesterase type 5 (PDE5), which leads to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent relaxation of smooth muscle cells in the blood vessels .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sildenafil: The parent compound, known for its use in treating erectile dysfunction and pulmonary arterial hypertension.
Des(methypiperazinyl) (N’-Methyl)ethylenediamino Sildenafil Hydrochloride: A sildenafil derivative with similar pharmacological properties.
Uniqueness
Des(methypiperazinyl) N-(tert-Butyloxycarbonyl) (N’-Methyl)ethylenediamino Sildenafil is unique due to its specific structure, which includes the Boc protecting group.
Propriétés
Formule moléculaire |
C25H36N6O6S |
|---|---|
Poids moléculaire |
548.7 g/mol |
Nom IUPAC |
tert-butyl N-[2-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylamino]ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C25H36N6O6S/c1-8-10-18-20-21(31(7)29-18)23(32)28-22(27-20)17-15-16(11-12-19(17)36-9-2)38(34,35)26-13-14-30(6)24(33)37-25(3,4)5/h11-12,15,26H,8-10,13-14H2,1-7H3,(H,27,28,32) |
Clé InChI |
QGNJZXRGXYTQAB-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)NCCN(C)C(=O)OC(C)(C)C)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


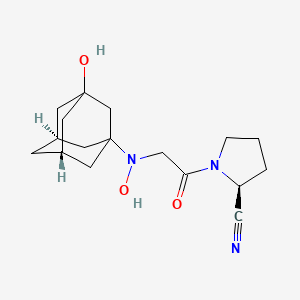
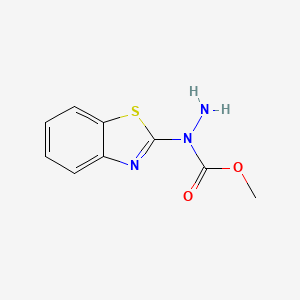
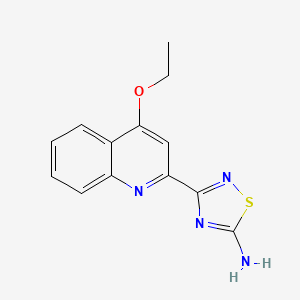
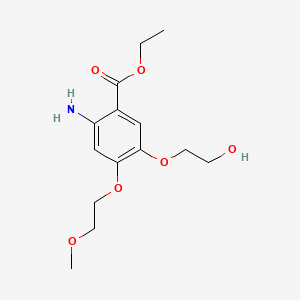
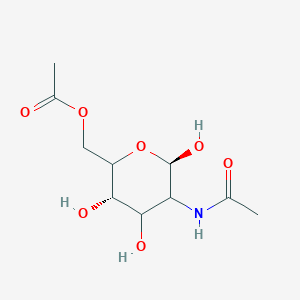

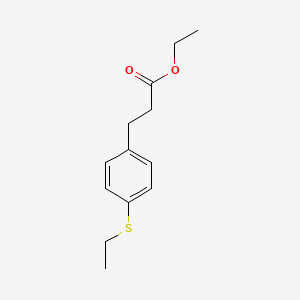
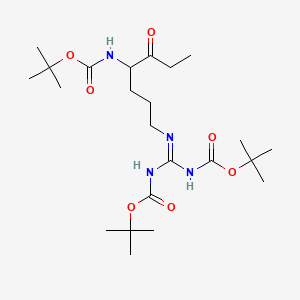
![3-[(4-propylphenyl)sulfamoyl]benzoic Acid](/img/structure/B13864920.png)

![Imidazo[1,2-a]pyridine,8-[(6-chloro-4-pyrimidinyl)oxy]-](/img/structure/B13864934.png)
![(S)-N-[(Phenylmethoxy)carbonyl]-L-leucyl-N-(1-formyl-3-methylbutyl)-L-leucinamide; Calpain inhibitor IV-2](/img/structure/B13864937.png)
![3-O-tert-butyl 1-O-methyl 2-[(2-hydroxyphenyl)methyl]propanedioate](/img/structure/B13864945.png)

